Ibutilide fumarate is a class III antiarrhythmic agent used in scientific research to study its effects on the electrical activity of the heart. [, ] It is known for its ability to prolong the repolarization phase of the cardiac action potential, primarily through its interaction with potassium channels. [, ] While primarily investigated for its impact on atrial arrhythmias, its effects on ventricular electrophysiology have also been a subject of scientific inquiry. [, , , , ]
Ibutilide is classified as a class III antiarrhythmic agent according to the Vaughan-Williams classification system. It is primarily used for the treatment of atrial fibrillation and atrial flutter. The compound is derived from a series of chemical modifications aimed at enhancing its pharmacological properties, with its structural formula being N-(4-{4-[ethyl(heptyl)amino]-1-hydroxybutyl}phenyl)methanesulfonamide. The drug was approved by the United States Food and Drug Administration for intravenous use in converting acute atrial flutter and atrial fibrillation to normal sinus rhythm .
The synthesis of ibutilide involves several steps, utilizing benzeneamine as the starting material. A notable method described in patent literature involves the reaction of benzeneamine with methanesulfonyl chloride under specific conditions to yield ibutilide fumarate . The synthesis can be summarized as follows:
The synthesis is characterized by careful temperature control and the use of specific solvents to maximize yield and purity.
Ibutilide has a complex molecular structure characterized by its chemical formula and a molecular weight of approximately 384.576 g/mol . The structure includes:
The three-dimensional conformation plays a critical role in its interaction with ion channels in cardiac tissues, particularly potassium channels involved in cardiac repolarization .
Ibutilide undergoes various chemical reactions within biological systems, primarily involving interactions with ion channels. It acts predominantly as a potassium channel blocker, affecting both inward sodium currents and outward potassium currents. This dual action leads to the prolongation of the cardiac action potential duration . Key reactions include:
These interactions are critical for its antiarrhythmic effects, particularly in managing tachydysrhythmias.
Ibutilide's mechanism of action is primarily through the blockade of potassium channels, which leads to an extension of phase 3 of the cardiac action potential. This results in increased refractoriness in both atrial and ventricular myocytes:
This mechanism not only aids in converting arrhythmias but also poses risks such as torsades de pointes due to prolonged QT intervals.
Ibutilide exhibits several notable physical and chemical properties:
These properties influence its pharmacokinetics and therapeutic efficacy.
Ibutilide's primary application lies in cardiology, specifically for:
Clinical studies have demonstrated its effectiveness compared to other antiarrhythmic agents like procainamide and sotalol, often showing superior efficacy in certain populations .
Ibutilide fumarate (chemical name: N-{4-[4-(ethylheptylamino)-1-hydroxybutyl]phenyl}methanesulfonamide hemifumarate) is a class III antiarrhythmic agent with the molecular formula C₂₂H₃₈N₂O₅S and a molecular weight of 442.62 g/mol. The compound exists as a racemic mixture due to a single chiral center in its structure [3] [9]. Its free base form (ibutilide) has the formula C₂₀H₃₆N₂O₃S and a molecular weight of 384.58 g/mol [8]. Ibutilide fumarate presents as a white to off-white powder with high aqueous solubility (>100 mg/mL at pH ≤7) [9]. The structural backbone consists of:
Electrophysiologically, ibutilide exerts effects at nanomolar concentrations by activating slow inward sodium currents (rather than solely blocking potassium channels like other class III agents). This unique action delays repolarization by prolonging phase 3 of the cardiac action potential [9]. The drug demonstrates minimal protein binding (approximately 40%) and a large volume of distribution (11 L/kg), indicating extensive tissue penetration [1] [9].
Table 1: Key Physicochemical Properties of Ibutilide
Property | Characteristic |
---|---|
Molecular Formula (base) | C₂₀H₃₆N₂O₃S |
Molecular Weight (base) | 384.58 g/mol |
Chiral Centers | 1 (racemate) |
Aqueous Solubility | >100 mg/mL (pH ≤7) |
Protein Binding | ~40% |
Primary Mechanism | Slow inward Na⁺ current activation |
Ibutilide is administered as the hemifumarate salt to enhance stability and solubility. The synthesis involves complex organic reactions to construct its asymmetric carbon backbone, though detailed industrial synthesis protocols are proprietary [9]. Metabolic pathways have been extensively characterized: hepatic metabolism via cytochrome P450-dependent ω-oxidation of the heptyl side chain generates eight metabolites, followed by sequential β-oxidation [6] [8] [9].
Of these metabolites, only the ω-hydroxy derivative exhibits class III antiarrhythmic activity. However, plasma concentrations of this active metabolite remain below 10% of the parent compound, indicating ibutilide itself drives the primary pharmacological effect [3] [9]. The metabolism occurs via non-CYP3A4/non-CYP2D6 pathways, reducing risks of common pharmacokinetic interactions [8] [9]. No clinically significant derivatives or structural analogs have been commercialized, though research continues on optimizing its metabolic stability.
Table 2: Metabolic Profile of Ibutilide
Metabolic Process | Outcome |
---|---|
Primary Metabolic Route | Hepatic ω-oxidation → β-oxidation |
Cytochrome P450 Isoforms | Non-CYP3A4/2D6 (unspecified) |
Number of Metabolites | 8 detected |
Active Metabolite | ω-hydroxy ibutilide |
Activity of Active Metabolite | <10% of parent compound potency |
Ibutilide is classified as a pure class III antiarrhythmic under the Vaughan-Williams system due to its primary action of prolonging repolarization by blocking cardiac potassium channels and activating slow sodium currents [1] [6]. Specifically, it inhibits the rapid delayed rectifier potassium current (I꜀ᵣ) and activates a slow, delayed inward sodium current during repolarization phases [1] [6] [9]. This dual mechanism extends action potential duration (APD) and increases effective refractory periods (ERP) in atrial and ventricular tissues [6] [10].
Unlike multi-channel blockers like amiodarone, ibutilide exhibits minimal effects on:
Electrocardiographically, ibutilide predominantly prolongs the QT interval as a surrogate marker of APD extension [1] [9]. Its class III effects show reverse use-dependence: greater APD prolongation at slower heart rates, a characteristic shared with other potassium channel blockers [4] [6]. This distinguishes it from hybrid agents like sotalol (combined class II/III activity) and amiodarone (multiclass effects) [10].
Table 3: Vaughan-Williams Classification Context
Feature | Ibutilide | Amiodarone (Multiclass) |
---|---|---|
Primary Class | III | III (with I, II, IV effects) |
K⁺ Channel Blockade | I꜀ᵣ blockade | Iₖᵣ, Iₖₛ, Iₜₒ blockade |
Na⁺ Channel Effect | Slow inward current activation | Blockade (class I) |
β-adrenergic Effect | None | Blockade (class II) |
Ca²⁺ Channel Effect | None | Blockade (class IV) |
Reverse Use-Dependence | Present | Minimally present |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7